molecular formula C17H23N B2384861 4-Adamantan-1-yl-2-methyl-phenylamine CAS No. 22947-40-6

4-Adamantan-1-yl-2-methyl-phenylamine

Cat. No.: B2384861
CAS No.: 22947-40-6
M. Wt: 241.378
InChI Key: CFALXUTWUMWNAV-BOFXPBRQSA-N
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Description

4-Adamantan-1-yl-2-methyl-phenylamine is an organic compound that features an adamantane moiety attached to a phenylamine structure The adamantane group is known for its unique cage-like structure, which imparts significant stability and rigidity to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Adamantan-1-yl-2-methyl-phenylamine typically involves the following steps:

    Formation of the Adamantane Derivative: The adamantane moiety can be introduced through a series of reactions starting from adamantane itself.

    Coupling with Phenylamine: The adamantane derivative is then coupled with a phenylamine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Adamantan-1-yl-2-methyl-phenylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce halogens, nitro groups, or sulfonic acid groups onto the aromatic ring.

Scientific Research Applications

4-Adamantan-1-yl-2-methyl-phenylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Adamantan-1-yl-2-methyl-phenylamine depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors. The adamantane moiety can enhance the compound’s lipophilicity and stability, improving its pharmacokinetic properties . The phenylamine group can participate in hydrogen bonding and other interactions with the target molecule, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Adamantan-1-yl-2-methyl-phenylamine is unique due to the combination of the adamantane and phenylamine moieties. This combination imparts both stability and reactivity, making the compound versatile for various applications. The presence of the adamantane group enhances the compound’s rigidity and stability, while the phenylamine group allows for further functionalization and interaction with biological targets.

Properties

IUPAC Name

4-(1-adamantyl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N/c1-11-4-15(2-3-16(11)18)17-8-12-5-13(9-17)7-14(6-12)10-17/h2-4,12-14H,5-10,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFALXUTWUMWNAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C23CC4CC(C2)CC(C4)C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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